molecular formula C6H3Cl2NO B073552 2,6-Dichloronitrosobenzene CAS No. 1194-66-7

2,6-Dichloronitrosobenzene

Cat. No.: B073552
CAS No.: 1194-66-7
M. Wt: 176 g/mol
InChI Key: ICYPOGVRNGUWNP-UHFFFAOYSA-N
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Description

2,6-Dichloronitrobenzene (CAS: 601-88-7) is an aromatic compound featuring a nitro group (-NO₂) and two chlorine atoms at the 2- and 6-positions of the benzene ring. It is an off-white solid with a molecular formula of C₆H₃Cl₂NO₂ and a molecular weight of 192.001 g/mol . The compound is synthesized via the oxidation of 2,6-dichloroaniline using peroxytrifluoroacetic acid . Key physical properties include a melting point of 71°C, boiling point of 130°C, and a density of 1.533 g/cm³ . It is soluble in conventional organic solvents and serves as a precursor in agrochemical and pharmaceutical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dihydroxybenzaldehyde can be synthesized through various methods. One common method involves the condensation of isopropyl ethers of p-hydroxyphenyl acetic acid with 3,5-dihydroxybenzaldehyde . Another approach includes the use of sodium tetrahydroborate and trimethyl borate in tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of 3,5-Dihydroxybenzaldehyde typically involves the catalytic oxidation of suitable precursors under controlled conditions. The specific details of industrial methods are often proprietary, but they generally aim to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1.1. Environmental Studies

DCNB is utilized in environmental toxicity studies due to its potential harmful effects on aquatic life and its role as a pollutant. Studies have shown that it can be toxic to fish and other aquatic organisms, making it a subject of research for assessing environmental risks associated with chlorinated compounds.

Study Organism Effect Reference
Acute ToxicityFish (Leuciscus idus)LC50 of 3.1 mg/lOECD Guidelines
Daphnia ToxicityDaphnia magnaEC50 of 3 mg/lOECD Guidelines

1.2. Toxicological Research

Research has indicated that DCNB exhibits mutagenic properties in various biological assays. It has been studied for its potential to cause genetic mutations and other toxicological effects.

  • Case Study : A study demonstrated that DCNB induced chromosomal aberrations in mammalian cell lines, indicating its mutagenic potential under specific conditions .

2.1. Synthesis of Dyes

DCNB serves as an intermediate in the production of various dyes and pigments. Its chlorinated structure allows for further chemical modifications that are essential in dye synthesis.

  • Example : It is used to manufacture azo dyes, which are widely applied in textiles and food industries due to their vibrant colors and stability .

2.2. Pharmaceutical Intermediates

The compound is also employed as an intermediate in the synthesis of pharmaceutical agents. Its derivatives are involved in the production of drugs that target various medical conditions.

Pharmaceutical Application Compound Derived from DCNB
Antimicrobial Agents2,6-Dichloro-4-nitroaniline
Anti-inflammatory DrugsVarious chlorinated derivatives

Agrochemical Uses

DCNB is significant in agrochemical formulations, particularly as a herbicide and pesticide component. Its efficacy against specific pests makes it valuable for agricultural applications.

  • Research Insight : Studies have shown that formulations containing DCNB can effectively control weed populations without adversely affecting crop yields .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,6-Difluoronitrobenzene

Structural Similarities : Both compounds are nitrobenzenes with halogen substituents at the 2- and 6-positions.
Key Differences :

  • Halogen Type : Fluorine (smaller, more electronegative) vs. chlorine (larger, less electronegative). This difference impacts electronic effects: fluorine’s strong electron-withdrawing nature reduces ring reactivity compared to chlorine .
  • Physical Properties : While 2,6-dichloronitrobenzene has a melting point of 71°C, data for 2,6-difluoronitrobenzene is unavailable in the provided evidence. However, fluorine’s lower atomic mass typically results in lower boiling points relative to chlorine analogs.
  • Applications : 2,6-Difluoronitrobenzene is used in synthesizing fluorinated pharmaceuticals, whereas 2,6-dichloronitrobenzene is employed in agrochemical intermediates .

1,3-Dichloro-2-nitrobenzene

Structural Clarification : This compound is a positional isomer of 2,6-dichloronitrobenzene. The numbering differs, but the substituents are identical (chlorine at 1 and 3, nitro at 2), making it structurally equivalent .
Comparison :

  • Synthetic Routes : Both isomers are synthesized via halogenated aniline oxidation but may differ in reaction yields due to steric and electronic effects.

2,6-Dichloroindophenol

Functional Group Contrast: Indophenol derivatives contain a quinoid structure with a nitroso (-NO) group, unlike the nitro (-NO₂) group in 2,6-dichloronitrobenzene. Key Differences:

  • Redox Activity: 2,6-Dichloroindophenol is a redox indicator in biochemical assays, whereas 2,6-dichloronitrobenzene is non-redox-active .
  • Stability: Nitroso compounds (e.g., indophenol) are more prone to oxidation than nitrobenzene derivatives.

2,6-Bis(arylidene)cyclohexanones

Structural Divergence: These compounds feature a cyclohexanone core with arylidene substituents, unlike the planar aromatic nitrobenzene structure. Functional Comparison:

  • Cytotoxicity: 2,6-Bis(arylidene)cyclohexanones exhibit significant anticancer activity by inhibiting DNA/RNA synthesis, whereas 2,6-dichloronitrobenzene lacks reported cytotoxic properties .
  • Synthetic Complexity: Cyclohexanone derivatives require multi-step aldol condensations, while 2,6-dichloronitrobenzene is synthesized via direct oxidation .

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
2,6-Dichloronitrobenzene C₆H₃Cl₂NO₂ 192.001 71 130 Agrochemical synthesis
2,6-Difluoronitrobenzene C₆H₃F₂NO₂ 175.09* N/A N/A Fluorinated pharmaceuticals
1,3-Dichloro-2-nitrobenzene C₆H₃Cl₂NO₂ 192.001 N/A N/A Chemical intermediates
2,6-Dichloroindophenol C₁₂H₆Cl₂NO₂ 290.09* N/A N/A Redox indicator

*Calculated based on molecular formula.

Biological Activity

2,6-Dichloronitrosobenzene (DCNB) is a synthetic organic compound that has garnered attention due to its biological activity and potential health impacts. As a member of the nitrobenzene family, it is primarily used in industrial applications, but its biological effects raise concerns regarding toxicity and carcinogenicity.

  • Chemical Formula : C6_6H3_3Cl2_2N\O2_2
  • CAS Number : 601-88-7
  • Molecular Weight : 176.00 g/mol
  • Physical State : Off-white solid
  • Solubility : Soluble in organic solvents

Toxicity and Carcinogenicity

Research indicates that DCNB exhibits significant toxicity. It is suspected of causing cancer (classified as H351) and genetic defects (H341), according to various studies on nitrobenzene derivatives .

A notable study conducted by Kano et al. (2012) demonstrated that exposure to DCNB resulted in decreased survival rates in male and female mice subjected to high doses (3000 ppm and above). The study highlighted a dose-dependent increase in tumor incidence, particularly hepatocellular carcinoma and adenoma in females .

Dosage (ppm) Male Survival Rate (%) Female Survival Rate (%)
07057
15007656
30004636
60004238

Genotoxicity

In vitro studies have indicated that DCNB can induce mutagenic effects. Positive results were observed in bacterial assays using Salmonella typhimurium strains, suggesting that DCNB can cause chromosomal aberrations under certain conditions . However, no structural chromosomal aberrations were detected in cultured Chinese Hamster Lung (CHL/IU) cells at concentrations up to 140 μg/mL, indicating some variability in its genotoxic potential depending on the biological system used .

Reproductive and Developmental Toxicity

DCNB has also been assessed for its reproductive toxicity. In animal studies, it was found that high doses led to stillbirths and increased mortality among offspring during the lactation period. The No Observed Effect Level (NOEL) for reproductive toxicity was determined to be less than 8 mg/kg/day .

Case Study 1: Chronic Exposure in Mice

A chronic exposure study over two years showed significant increases in liver weights and histopathological changes such as necrosis and swelling of liver cells in both sexes at higher doses (200 mg/kg). This suggests a strong hepatotoxic effect of DCNB, correlating with the carcinogenic potential observed in the same study .

Case Study 2: Occupational Exposure

Another investigation focused on workers exposed to DCNB in industrial settings reported elevated levels of liver enzymes and other biomarkers indicative of liver damage. This aligns with findings from animal studies that demonstrate the compound's hepatotoxicity, emphasizing the need for stringent occupational safety measures .

Properties

IUPAC Name

1,3-dichloro-2-nitrosobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-4-2-1-3-5(8)6(4)9-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYPOGVRNGUWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333783
Record name 2,6-Dichloronitrosobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194-66-7
Record name 2,6-Dichloronitrosobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-2-nitrosobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2,6-dichloroaniline (42.3 g, 0.26 mole) in glacial acetic acid (520 ml) in a 1 litre conical flask at room temperature, was added 100 vol hydrogen peroxide (157 ml, 1.38 mole). The flask was plugged with absorbant cotton, and set aside on a thermostatically controlled water bath at a temperature of 25°-30° C. for 70 hours. The flask was then cooled to 5° C., and the crystalline solid collected on a sintered glass funnel, washed with ethanol-pet. ether (40°-60°) (200 ml, 1:1, v/v), and dried in an oven at 90° C. The buff leaflets weighed 40.25 g (87.6%) m.p. 171°-172° C.
Quantity
42.3 g
Type
reactant
Reaction Step One
Quantity
157 mL
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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